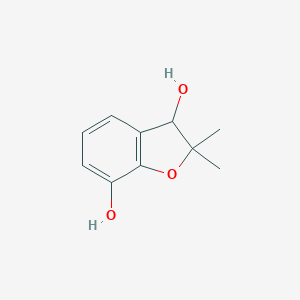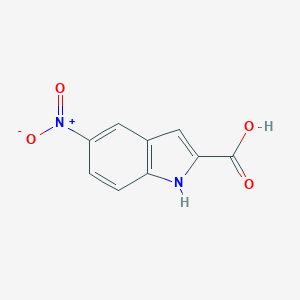
7-Aminoflavone
Vue d'ensemble
Description
7-Aminoflavone is a synthetic flavonoid derivative known for its potential biological activities, particularly in the field of cancer research. It is a member of the flavone family, which are compounds characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The presence of an amino group at the 7th position of the flavone structure distinguishes this compound from other flavones.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 7-Aminoflavone (7-AF) is DNA . The compound selectively binds with DNA, which plays a crucial role in its mechanism of action .
Mode of Action
This compound interacts with its target, DNA, through a host-guest complex form with β-cyclodextrin (β-CD) . This interaction was investigated using various spectroscopic techniques, including absorption, steady-state fluorescence, time-resolved fluorescence, and NMR . The binding constant of DNA with 7-AF, both in the presence and absence of β-CD, was calculated . The binding of 7-AF to DNA leads to DNA cleavage induction .
Biochemical Pathways
It’s known that the compound’s interaction with dna can alter various biochemical processes, such as molecular recognition, biological transport, and cell repair .
Pharmacokinetics
It’s known that the compound forms a complex with β-cyclodextrin, which can alter its physicochemical properties . This complexation can potentially influence the bioavailability of this compound.
Result of Action
The binding of this compound to DNA can lead to various molecular and cellular effects. For instance, it has been reported that the compound can induce DNA-protein cross-links (DPC) and γ-H2AX in MCF-7 human breast cancer cells . This suggests that this compound may have potential antiproliferative and anticancer activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of β-cyclodextrin can affect the compound’s interaction with DNA . Additionally, the compound’s physicochemical properties, such as its melting point , can also be influenced by environmental conditions.
Analyse Biochimique
Biochemical Properties
7-Aminoflavone has been found to interact with DNA in a selective manner . The association of this compound with β-cyclodextrin has been investigated using absorption, steady-state fluorescence, time-resolved fluorescence, and NMR spectroscopic techniques . The stoichiometry and the binding constant of the inclusion complex were determined .
Cellular Effects
This compound has been shown to have inhibitory effects on the growth of specific bacteria, fungi, and viruses . In addition, it has been found to have antiproliferative effects in MCF-7 breast cancer cells .
Molecular Mechanism
It has been suggested that it exerts its effects by modulating the activity of key enzymes and proteins involved in cellular growth regulation, apoptosis, and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Aminoflavone can be synthesized through various methods. One common approach involves the condensation of 2’-hydroxydihydrochalcones with appropriate amines, followed by cyclization. This process often employs palladium (II)-catalyzed oxidative cyclization . Another method involves the use of amino dimethoxyacetophenones as starting materials, which are then subjected to cyclization reactions to form the flavone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroflavone derivatives.
Substitution: Various substituted flavones depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 6-Aminoflavone
- 6-Hydroxyflavone
- Apigenin
- Chrysin
- Daidzein
- Genistein
Comparison: 7-Aminoflavone is unique due to its specific amino substitution at the 7th position, which imparts distinct biological activities compared to other flavones. For instance, while 6-Aminoflavone and 6-Hydroxyflavone also exhibit anticancer properties, the position of the amino group in this compound enhances its DNA binding affinity and specificity . Additionally, compounds like apigenin and chrysin, although structurally similar, do not possess the same level of anticancer activity as this compound.
Propriétés
IUPAC Name |
7-amino-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKYGCPGCBEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584331 | |
| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15847-18-4 | |
| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer properties of 7-Aminoflavone?
A1: this compound has shown promising anticancer activity, particularly against breast cancer cells [, ]. Studies have demonstrated that it can inhibit the growth of MCF-7 breast cancer cells [, ]. This activity is attributed to its ability to enhance the cytotoxic effects of titanocene dichloride when functionalized as an amide [].
Q2: How does this compound interact with biological systems?
A2: Research indicates that this compound can bind to biological targets such as calf thymus DNA, particularly when complexed with β-Cyclodextrin []. This binding interaction has been investigated using spectroscopic techniques and molecular docking studies [].
Q3: What is the role of this compound in insect antifeedant activity?
A3: this compound exhibits significant insect antifeedant activity []. Notably, the introduction of the amino group at the C-7 position of flavone considerably increases this activity, making it a strong deterrent against insects like the peach-potato aphid (Myzus persicae) [].
Q4: Can this compound be chemically modified to create new compounds with potential biological activity?
A4: Yes, this compound serves as a versatile building block for synthesizing novel compounds [, , ]. For instance, it is a key precursor in the synthesis of fused pyrroles containing 4-hydroxycoumarins via regioselective metal-free multicomponent reactions []. These fused pyrroles, incorporating chromone, flavone, coumarin, fluorenone, and anthraquinone moieties, hold potential for various pharmacological applications [].
Q5: How do the structural characteristics of this compound contribute to its properties?
A5: Vibrational spectroscopy studies, including FT-Raman and FT-IR, coupled with density functional theoretical simulations, have provided insights into the structural features of this compound []. These investigations reveal that conjugation and hydrogen bonding within the molecule influence its vibrational characteristics, particularly by lowering the carbonyl stretching vibrations [].
Q6: What is the significance of metal complexes involving this compound?
A6: this compound readily forms complexes with metal ions, such as copper(II) [, ]. These copper(II) complexes have been characterized using magneto-structural, spectroscopic, and DFT methods []. Notably, these complexes, especially [Cu(6AFl)2Cl2], have shown greater cytotoxic potency against human leukaemia cell lines compared to their ruthenium(II) counterparts and even cisplatin []. This highlights the potential of this compound-metal complexes in medicinal chemistry.
Q7: Can fungi metabolize this compound?
A7: Yes, entomopathogenic filamentous fungi, specifically Isaria fumosorosea and Isaria farinosa, can biotransform this compound []. These fungi primarily modify this compound by producing two acetamido derivatives: 7-acetamidoflavone and 7-acetamido-4′-hydroxyflavone []. This biotransformation capacity of fungi presents opportunities for generating novel this compound derivatives with potentially altered biological properties.
Q8: Are there any studies on the electrochemical properties of this compound and its derivatives?
A8: Yes, the electrochemical behavior of this compound, along with its antioxidant properties, has been investigated using electrochemical methods []. This research provides valuable insights into its redox properties and potential applications in materials science and electrochemistry.
Q9: What methods are used to synthesize this compound and its derivatives?
A9: Palladium-catalyzed coupling reactions have been successfully employed for the synthesis of this compound and other derivatives like 7-Vinylflavone [, ]. These synthetic approaches provide efficient routes for accessing this important class of compounds, facilitating further research and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)








![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)


